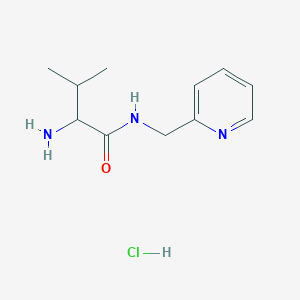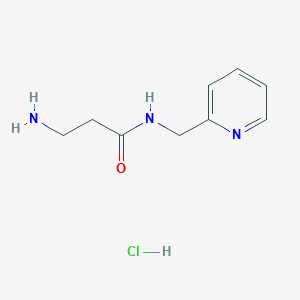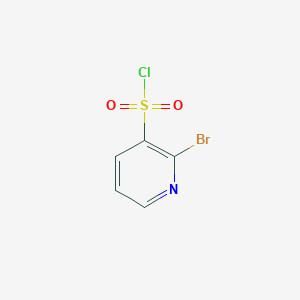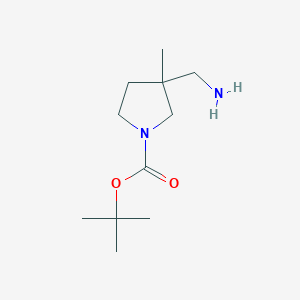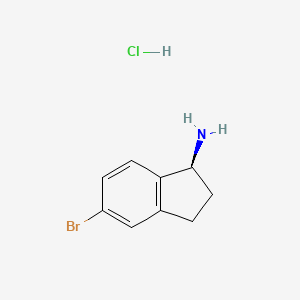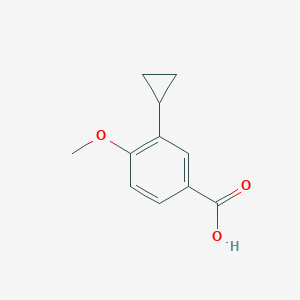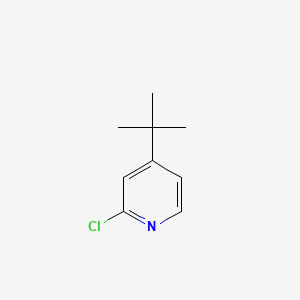
4-(Tert-butyl)-2-chloropyridine
Descripción general
Descripción
This would involve identifying the compound’s chemical formula, its structure, and its key functional groups.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
-
4-tert-Butylaniline
- Scientific Field : Organic Chemistry
- Application Summary : It reacts with formic acid to produce formic acid- (4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating .
- Methods of Application : The reaction is carried out in the presence of the solvent toluene under heating conditions .
- Results or Outcomes : The product of this reaction, formic acid- (4-tert-butyl-anilide), is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine, new triphenylamine-containing diamine monomer and 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one .
-
Alkylation of p-Cresol with tert-Butyl Alcohol
- Scientific Field : Catalysis
- Application Summary : The synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry .
- Methods of Application : Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
- Results or Outcomes : The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
-
Butylated hydroxytoluene (BHT)
- Scientific Field : Food Science, Cosmetics
- Application Summary : BHT is a lipophilic organic compound that is useful for its antioxidant properties. It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
- Methods of Application : BHT is added to foods and other materials to prevent oxidation .
- Results or Outcomes : The U.S. FDA considers BHT to be “generally recognized as safe” and allows small amounts to be added to foods .
-
tert-Butyl alcohol
- Scientific Field : Organic Chemistry
- Application Summary : tert-Butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH. It is miscible with water, ethanol, and diethyl ether .
- Methods of Application : It is used in the production of other chemicals and as a solvent .
- Results or Outcomes : It has been identified in beer and chickpeas and is also found in cassava, which is used as a fermentation ingredient in certain alcoholic beverages .
-
4-tert-Butylthiophenol
- Scientific Field : Agrochemicals, Pharmaceuticals, Fragrances, Rubber Accelerators, Polymer Stabilizers
- Application Summary : 4-tert-Butylthiophenol is used in a variety of fields due to its chemical properties .
- Methods of Application : It is used in the production of various products in the mentioned fields .
- Results or Outcomes : Its applications include agrochemicals, pharmaceuticals, fragrances, rubber accelerators, and polymer stabilizers .
-
4-tert-Butylphenol
- Scientific Field : Epoxy Resins, Curing Agents, Polycarbonate Resins, Phenolic Resins
- Application Summary : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents and also in polycarbonate resins .
- Methods of Application : It is used in the production of these materials .
- Results or Outcomes : It has also found use in the production of phenolic resins and as a plasticizer .
-
Butylated hydroxytoluene (BHT)
- Scientific Field : Food Science, Cosmetics
- Application Summary : BHT is a lipophilic organic compound that is useful for its antioxidant properties. It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
- Methods of Application : BHT is added to foods and other materials to prevent oxidation .
- Results or Outcomes : The U.S. FDA considers BHT to be “generally recognized as safe” and allows small amounts to be added to foods .
-
tert-Butyl alcohol
- Scientific Field : Organic Chemistry
- Application Summary : tert-Butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH. It is miscible with water, ethanol, and diethyl ether .
- Methods of Application : It is used in the production of other chemicals and as a solvent .
- Results or Outcomes : It has been identified in beer and chickpeas and is also found in cassava, which is used as a fermentation ingredient in certain alcoholic beverages .
-
4-tert-Butylthiophenol
- Scientific Field : Agrochemicals, Pharmaceuticals, Fragrances, Rubber Accelerators, Polymer Stabilizers
- Application Summary : 4-tert-Butylthiophenol is used in a variety of fields due to its chemical properties .
- Methods of Application : It is used in the production of various products in the mentioned fields .
- Results or Outcomes : Its applications include agrochemicals, pharmaceuticals, fragrances, rubber accelerators, and polymer stabilizers .
- Scientific Field : Epoxy Resins, Curing Agents, Polycarbonate Resins, Phenolic Resins
- Application Summary : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents and also in polycarbonate resins .
- Methods of Application : It is used in the production of these materials .
- Results or Outcomes : It has also found use in the production of phenolic resins and as a plasticizer .
- Scientific Field : Antioxidants, Antifungal Agents, Insecticides, Dyes and Pigments, Homeopathic Treatments, Nutritional Supplements
- Application Summary : 4-tert-Butylthiophenol is utilized as an antioxidant to prevent the oxidation of food and other items. It is also employed as an antifungal agent, an insecticide, and in the production of dyes and pigments .
- Methods of Application : Homeopathic treatments and nutritional supplements may include it .
- Results or Outcomes : It is utilized in a variety of fields due to its chemical properties .
Safety And Hazards
This would involve identifying any risks associated with handling the compound, including its toxicity and flammability.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or reactivity.
Propiedades
IUPAC Name |
4-tert-butyl-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNULHQVUWRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721046 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-chloropyridine | |
CAS RN |
81167-60-4 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



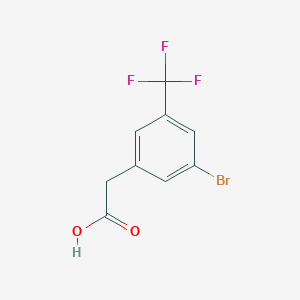
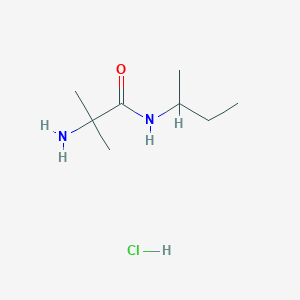
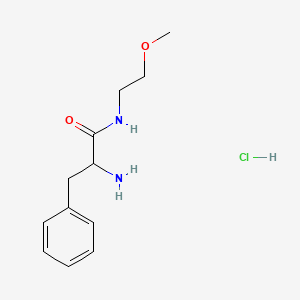
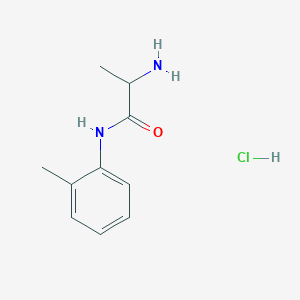
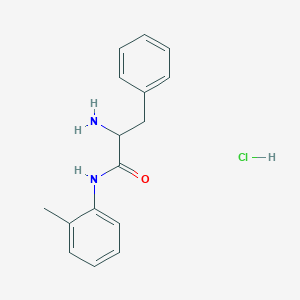
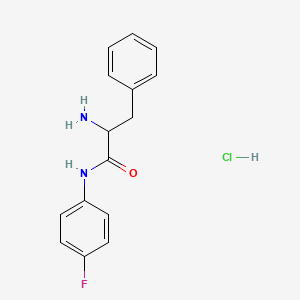
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
